4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine
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Overview
Description
4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a benzyl group with a trifluoromethyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylthiazole-2-amine with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially at the trifluoromethyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(3-(Trifluoromethyl)benzyl)thiazol-2-amine: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-5-(benzyl)thiazol-2-amine: Similar structure but lacks the trifluoromethyl group on the benzyl ring.
Uniqueness
The presence of both the methyl group at the 4-position and the trifluoromethyl group on the benzyl ring makes 4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
4-Methyl-5-(3-(trifluoromethyl)benzyl)thiazol-2-amine, with the CAS number 1049144-37-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article presents a detailed examination of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁F₃N₂S
- Molecular Weight : 272.29 g/mol
- Structure : The compound features a thiazole ring with a methyl and a trifluoromethyl-substituted benzyl group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with trifluoromethylated benzyl amines. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its activity against various pathogens.
Anticancer Activity
Recent research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the Raf/MEK/ERK pathway.
- Case Study : In vitro studies demonstrated that derivatives of thiazole showed IC₅₀ values in the low micromolar range against cancer cell lines like HepG2 and MDA-MB-231, suggesting potent antiproliferative effects .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Study Findings : In antibacterial assays, thiazole derivatives exhibited significant inhibition at concentrations lower than those of standard antibiotics like streptomycin .
Table 1: Biological Activity Summary
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : By interfering with key signaling pathways, it may induce apoptosis in cancer cells.
- Antimicrobial Action : The trifluoromethyl group enhances membrane permeability, leading to increased susceptibility of microbial cells to the compound.
Properties
IUPAC Name |
4-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2S/c1-7-10(18-11(16)17-7)6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVYUJNPGPBJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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